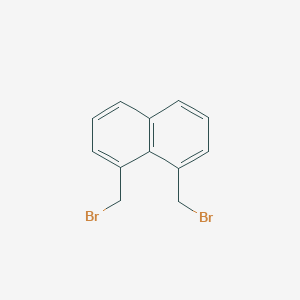

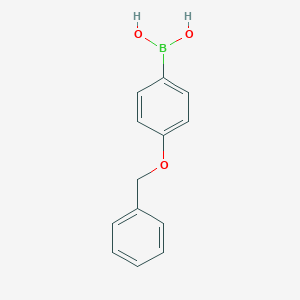

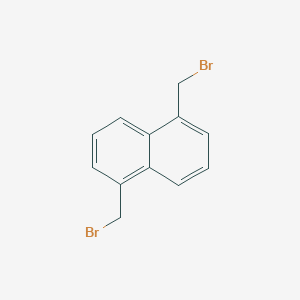

1,5-双(溴甲基)萘

描述

Synthesis Analysis

The synthesis of related naphthalene derivatives often involves complex reactions where substituents like bromomethyl groups are introduced to the naphthalene core. For example, the preparation of naphthalene-1,8-diylbis(diphenylmethylium) starts from 1,8-dibromonaphthalene, showcasing a method to synthesize bis(triarylmethyl) ethers that could relate to the preparation of bis(bromomethyl)naphthalenes (Saitoh, Yoshida, & Ichikawa, 2006).

Molecular Structure Analysis

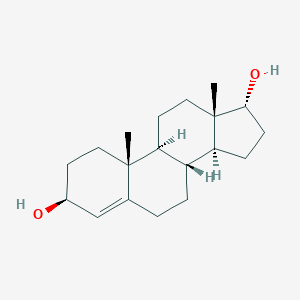

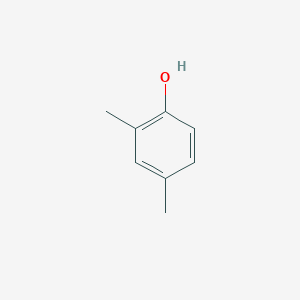

The molecular structure of 1,5-Bis(bromomethyl)naphthalene and its derivatives can be studied through X-ray crystallography and spectroscopy. For example, compounds with bromomethyl and dibromomethyl substituents exhibit specific Br...Br contacts and C-H...Br hydrogen bonds, which are crucial for understanding the packing patterns in crystal structures (Kuś, Jones, Kusz, & Książek, 2023).

Chemical Reactions and Properties

Chemical reactions involving 1,5-Bis(bromomethyl)naphthalene derivatives are key to synthesizing a wide range of compounds. The reactivity of bis-halomethylated naphthalenes, for example, demonstrates their potential in forming crosslinking activity on DNA, suggesting a versatility in chemical synthesis and applications (Higashi, Uemura, Inami, & Mochizuki, 2009).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystallinity are vital for understanding how 1,5-Bis(bromomethyl)naphthalene derivatives behave under different conditions. The synthesis and characterization of such compounds provide insights into their UV absorption, fluorescence emission properties, and stability, which are crucial for applications in material science (Yi et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards different agents, define the applications and functionality of 1,5-Bis(bromomethyl)naphthalene derivatives. Understanding these properties is essential for designing novel compounds with specific functions, such as sensors or materials with unique optical properties (Doria et al., 2009).

科学研究应用

合成电荷转移络合物:1,5-双(溴甲基)萘是用于合成电子给体化合物的,例如在制备3,5-萘-1-碲环己烷中的应用。这个过程涉及与碲粉和碘化钠(Singh, Khanna, & Kumar, 1980)的反应。

弯曲芳香环的研究:这种化合物被用于研究萘衍生物中的弯曲芳香环,通过X射线晶体学和动态1H核磁共振光谱技术进行检验(Ashton et al., 1993)。

双光子激发反应:1,5-双(溴甲基)萘是双光子化学研究的研究对象,特别是在激光诱导反应中。这个领域的研究集中在形成类似于芴并探索这些过程中不同激发态的作用(Ouchi, Koga, & Adam, 1997)。

聚合物的合成:它在合成聚合物如聚(1,5-萘乙烯)及其共聚物中起着关键作用。这些聚合物在发光二极管中有应用,并且它们的光致发光性质受聚合物组成的影响(Bai, Wu, & Shi, 2006)。

激光诱导键形成的波长依赖性:该化合物对准分子激光照射的响应,在C-C键形成中显示出波长依赖性行为,是另一个研究领域。这项研究强调了对底物的选择性激发的影响(Ouchi & Yabe, 1992)。

C-Br...Br相互作用的研究:已经分析了各种溴甲基和二溴甲基取代苯和萘的结构,包括1,5-双(溴甲基)萘,以了解它们的晶体堆积模式,这些模式主要受Br...Br接触和C-H...Br氢键的影响(Kuś, Jones, Kusz, & Książek, 2023)。

属性

IUPAC Name |

1,5-bis(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Br2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNHUYTIFYQXOCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)CBr)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60495135 | |

| Record name | 1,5-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Bis(bromomethyl)naphthalene | |

CAS RN |

21646-18-4 | |

| Record name | 1,5-Bis(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60495135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。